molecular formula C9H14N6O2 B11076903 4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide

4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide

Cat. No.: B11076903
M. Wt: 238.25 g/mol
InChI Key: RASNPCYATOLVLK-UHFFFAOYSA-N
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Description

4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide typically involves the reaction of 4-methylamino-1,3,5-triazine with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or methylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxamide is unique due to its specific triazine core structure combined with the methylamino and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N6O2

Molecular Weight

238.25 g/mol

IUPAC Name

4-(methylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxamide

InChI

InChI=1S/C9H14N6O2/c1-11-8-12-7(6(10)16)13-9(14-8)15-2-4-17-5-3-15/h2-5H2,1H3,(H2,10,16)(H,11,12,13,14)

InChI Key

RASNPCYATOLVLK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)C(=O)N)N2CCOCC2

Origin of Product

United States

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